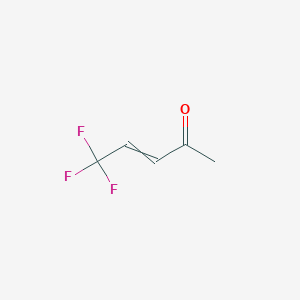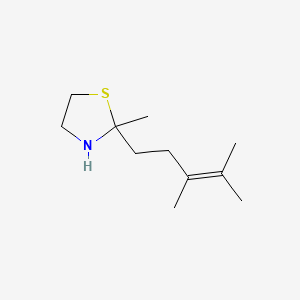
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethyl-3-pentenyl group and a methyl group attached to the thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine precursor with a suitable alkylating agent. One common method is the alkylation of 2-methylthiazolidine with 3,4-dimethyl-3-pentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione and other reduced derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a nucleophile or electrophile, participating in various biochemical pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-3-pentanol: A related compound with similar alkyl groups but lacking the thiazolidine ring.
3,4-Dimethyl-3-pentanol: Another similar compound with a different arrangement of methyl groups.
2,3-Dimethylpentan-3-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is unique due to the presence of both the thiazolidine ring and the 3,4-dimethyl-3-pentenyl group
Propiedades
Número CAS |
75606-60-9 |
|---|---|
Fórmula molecular |
C11H21NS |
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h12H,5-8H2,1-4H3 |
Clave InChI |
JJDZEYJKWDEOBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CCC1(NCCS1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


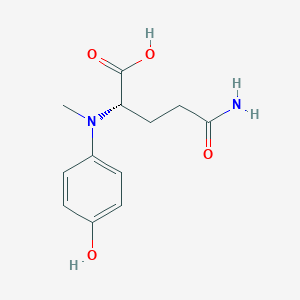
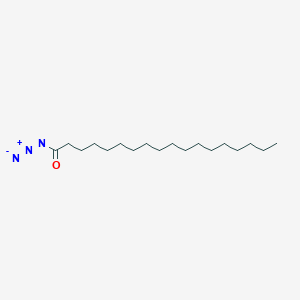
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
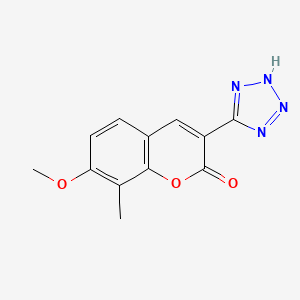
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
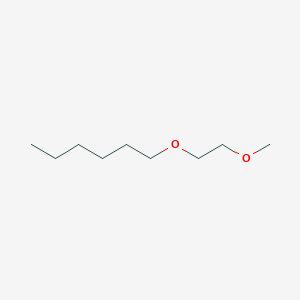
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)


![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
